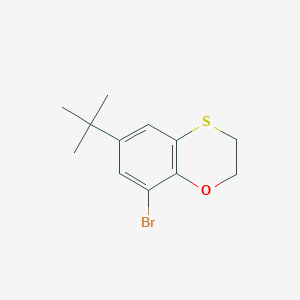![molecular formula C20H26B2N2O3 B14268228 1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine CAS No. 136561-59-6](/img/structure/B14268228.png)
1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine is a complex organic compound that features a unique structure combining boroxane and pyrrolidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine typically involves the reaction of diphenylboronic acid with pyrrolidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal catalyst such as palladium or platinum. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to optimize the reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve a high-quality product. The final compound is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,1’-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine undergoes various chemical reactions, including:
Oxidation: The boroxane moiety can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The pyrrolidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Substituted pyrrolidine derivatives.
科学的研究の応用
1,1’-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in cancer therapy as a boron carrier in boron neutron capture therapy (BNCT).
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine involves its interaction with specific molecular targets. The boroxane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The pyrrolidine rings provide structural stability and enhance the compound’s solubility in organic solvents.
特性
CAS番号 |
136561-59-6 |
|---|---|
分子式 |
C20H26B2N2O3 |
分子量 |
364.1 g/mol |
IUPAC名 |
phenyl-[phenyl(pyrrolidin-1-yloxy)boranyl]oxy-pyrrolidin-1-yloxyborane |
InChI |
InChI=1S/C20H26B2N2O3/c1-3-11-19(12-4-1)21(26-23-15-7-8-16-23)25-22(20-13-5-2-6-14-20)27-24-17-9-10-18-24/h1-6,11-14H,7-10,15-18H2 |
InChIキー |
ZOQKRUBJFSVQOH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1)(OB(C2=CC=CC=C2)ON3CCCC3)ON4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


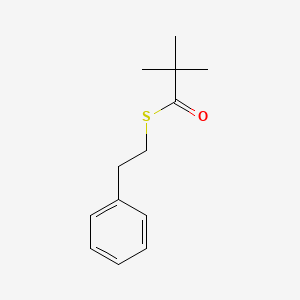
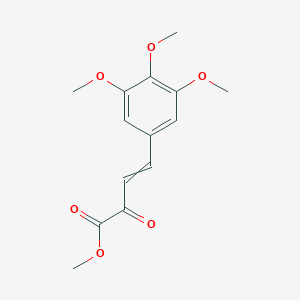
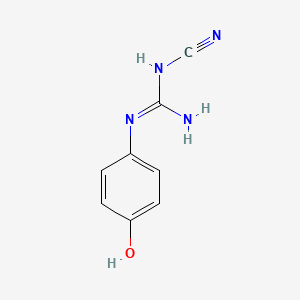
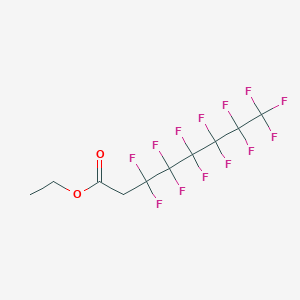
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
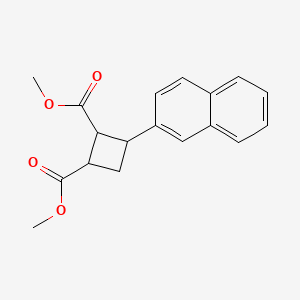
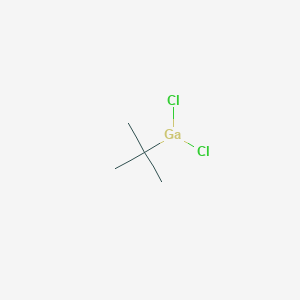
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)
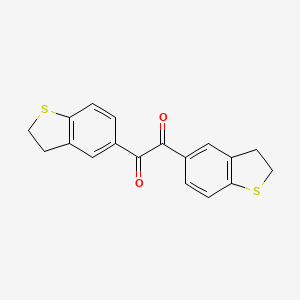
![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
